Product packaging for 4-Acetyl Ramelteon(Cat. No.:CAS No. 1346598-94-4)

4-Acetyl Ramelteon

Cat. No.: B1377276
CAS No.: 1346598-94-4
M. Wt: 301.4 g/mol
InChI Key: TYKIXTOHVJPYMI-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Acetyl Ramelteon (CAS 1346598-94-4) is a chemical compound of significant interest in preclinical research, particularly as a derivative and potential metabolite of Ramelteon . Ramelteon is a selective melatonin receptor agonist that specifically targets the MT1 and MT2 receptors in the suprachiasmatic nucleus of the brain, which is responsible for regulating the body's sleep-wake cycle . By acting on these receptors, Ramelteon promotes the onset of sleep without sedating effects, offering a mechanism of action distinct from traditional GABAergic hypnotics . As an acetylated analog, this compound provides researchers with a valuable tool for investigating the metabolism, structure-activity relationships, and pharmacokinetic properties of melatonergic compounds . With a molecular formula of C18H23NO3 and a molecular weight of 301.38 g/mol, it is supplied as a high-purity powder for research applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23NO3 B1377276 4-Acetyl Ramelteon CAS No. 1346598-94-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[(8S)-4-acetyl-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-3-16(21)19-8-6-12-4-5-13-10-15(11(2)20)18-14(17(12)13)7-9-22-18/h10,12H,3-9H2,1-2H3,(H,19,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKIXTOHVJPYMI-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1CCC2=CC(=C3C(=C12)CCO3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NCC[C@@H]1CCC2=CC(=C3C(=C12)CCO3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Metabolic Pathways and Biotransformation of Ramelteon and Its Acetylated Derivatives

Enzymatic Biotransformation of Ramelteon (B1678794) in Preclinical In Vitro Systems

Ramelteon undergoes extensive and rapid first-pass metabolism, primarily in the liver. upol.cz In vitro studies using human liver microsomes have been instrumental in elucidating the specific enzymatic pathways responsible for its biotransformation. The primary reactions are oxidative, involving hydroxylation and carbonylation, with subsequent secondary metabolism producing glucuronide conjugates. nih.govfda.gov

Role of Cytochrome P450 Isozymes (e.g., CYP1A2, CYP2C19, CYP3A4) in Hydroxylation Pathways

The metabolism of Ramelteon is predominantly mediated by the cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases critical for the biotransformation of xenobiotics. researchgate.netopenaccessjournals.com In vitro investigations with human liver microsomes and recombinant human CYP enzymes have identified several isozymes involved in Ramelteon's hydroxylation.

CYP1A2 is the principal isozyme responsible for the hepatic metabolism of Ramelteon. nih.govnih.govmhmedical.com However, other isozymes, including CYP2C19 and to a lesser extent, CYP3A4, also contribute significantly to its metabolic clearance. researchgate.netnews-medical.netnih.gov Studies using specific chemical inhibitors and recombinant enzymes have allowed for the quantification of each isozyme's relative contribution in the liver. Research indicates that CYP1A2 accounts for approximately 49% of Ramelteon's metabolism, with CYP2C19 contributing about 42%, and CYP3A4 responsible for the remaining 8.6%. researchgate.netnews-medical.netnih.govnih.gov This multi-pathway clearance mechanism is a key feature of its metabolic profile. In intestinal microsomes, however, only CYP3A4 appears to contribute to its metabolism. researchgate.netnews-medical.net

| CYP3A4 | 8.6% | Minor contributor in the liver; primary isozyme in intestinal metabolism. researchgate.netnews-medical.net |

Formation of Key Metabolites (e.g., M-II, 4-Hydroxyramelteon) in Liver Microsomes

The hydroxylation of Ramelteon by CYP enzymes in liver microsomes leads to the formation of multiple metabolites. researchgate.net In total, eight distinct metabolites have been identified, formed via six different hydroxylation pathways. researchgate.netnews-medical.net The main routes of these metabolic attacks are on the ethyl side chain and the benzylic position of the molecule's cyclopentyl ring. researchgate.netnews-medical.net

Among the identified metabolites, the most significant is M-II, a monohydroxylated derivative. nih.govresearchgate.net M-II is the major circulating metabolite found in human serum, with systemic exposure levels approximately 20- to 100-fold higher than the parent drug. fda.govnih.gov Although it is pharmacologically active, its binding affinity for the human MT1 and MT2 receptors is about one-tenth and one-fifth that of Ramelteon, respectively. upol.czfda.gov All other known metabolites of Ramelteon are considered inactive. fda.gov

Another identified metabolite is 4-Hydroxyramelteon, which is formed through hydroxylation at the 4-position of the Ramelteon structure. researchgate.net This metabolite can be further metabolized through Phase II conjugation reactions, such as sulfation. researchgate.net

Table 2: Major Identified Metabolites of Ramelteon

Metabolite Description Formation Pathway Relative Exposure
M-II Major active monohydroxylated metabolite. nih.govresearchgate.net Hydroxylation via CYP enzymes (CYP1A2, CYP2C, CYP3A4). nih.govnih.gov 20- to 100-fold higher than Ramelteon. fda.govnih.gov
4-Hydroxyramelteon A hydroxylated metabolite. Hydroxylation at the 4-position. researchgate.net Not specified.

| M-I, M-III, M-IV | Other identified metabolites, considered inactive. fda.govnih.gov | Primarily oxidation (hydroxylation, carbonylation). nih.gov | Lower prevalence in serum compared to M-II. nih.gov |

Hypothesized Metabolic Fate of 4-Acetyl Ramelteon

While "this compound" is recognized as a chemical entity and available as a reference standard, there is currently no published research detailing its specific metabolic profile in biological systems. pharmaffiliates.com The following sections, therefore, present a hypothesized metabolic fate based on established principles of drug biotransformation, including deacetylation, oxidation, and conjugation.

Potential Deacetylation Pathways in Biological Systems

Acetylation is a well-known Phase II conjugation reaction, while the reverse process, deacetylation, can also occur as part of drug metabolism. news-medical.netnih.gov Deacetylation involves the removal of an acetyl group and is often catalyzed by enzymes such as N-deacetylases. news-medical.netnih.gov

Subsequent Oxidation and Conjugation of Deacetylated or Hydroxylated Forms

Following the hypothesized deacetylation of this compound to 4-Hydroxyramelteon, the resulting metabolite would be subject to the same metabolic enzymes that act on Ramelteon itself. This would primarily involve:

Further Oxidation: The molecule could undergo additional oxidation at other positions, catalyzed by CYP1A2, CYP2C19, and CYP3A4, similar to the parent compound. nih.govnih.gov

Phase II Conjugation: The exposed hydroxyl group of the deacetylated metabolite would be a prime site for Phase II conjugation reactions. mhmedical.comnih.gov These reactions, such as glucuronidation (catalyzed by UGT enzymes) and sulfation (catalyzed by SULT enzymes), serve to increase the water solubility of the molecule, preparing it for excretion from the body. openaccessjournals.comlongdom.org Ramelteon's metabolites are known to be eliminated as glucuronide conjugates. nih.gov

Comparative In Vitro Metabolic Stability and Metabolite Profiling of this compound

To definitively understand its metabolic fate, this compound would require experimental evaluation. In vitro metabolic stability assays are standard in early drug discovery to predict a compound's in vivo clearance. researchgate.netnuvisan.com

A comparative study would involve incubating this compound and the parent drug, Ramelteon, with liver microsomes or hepatocytes from humans and other preclinical species. nuvisan.comnih.gov By monitoring the rate of disappearance of each compound over time, key pharmacokinetic parameters like the metabolic half-life (t½) and in vitro intrinsic clearance (CLint) could be determined. nih.gov

It is hypothesized that the metabolic stability of this compound would depend on the lability of the acetyl group. If the acetyl group shields a primary site of metabolic attack (e.g., a site of hydroxylation) and is resistant to cleavage, the compound may exhibit greater metabolic stability than Ramelteon. Conversely, if the acetyl group is rapidly cleaved by esterases or other hydrolases in the liver preparations, its stability profile might be very similar to or even less stable than its hydroxylated counterpart. A full metabolite profiling study using techniques like liquid chromatography-mass spectrometry (LC-MS) would be required to identify the products of its biotransformation and confirm the hypothesized pathways. nih.gov

Table 3: List of Chemical Compounds

Compound Name
This compound
4-Hydroxyramelteon
Ramelteon
M-I (Ramelteon Metabolite)
M-II (Ramelteon Metabolite)
M-III (Ramelteon Metabolite)
M-IV (Ramelteon Metabolite)

Phase II Metabolism and Conjugation Pathways of Ramelteon Metabolites and Analogs

Following Phase I metabolism, which primarily involves oxidation, the metabolites of ramelteon undergo Phase II conjugation reactions, which facilitate their excretion from the body. researchgate.netnih.govreliasmedia.com These processes involve the attachment of endogenous molecules to the metabolites, increasing their water solubility. The primary Phase II pathways for ramelteon metabolites are sulfation and glucuronidation. researchgate.netnih.gov

Sulfation Pathways of Hydroxylated Metabolites

Sulfation is a significant Phase II metabolic pathway for hydroxylated metabolites of ramelteon, such as 4-hydroxyramelteon (4-OH-Ram). nih.gov This process, catalyzed by sulfotransferase (SULT) enzymes, involves the transfer of a sulfonate group from the donor molecule 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the hydroxyl group of the metabolite. nih.gov

Systematic analysis using thirteen known human SULT enzymes has identified SULT1A1 as the enzyme with the most potent activity in catalyzing the sulfation of 4-hydroxyramelteon. nih.govresearchgate.net The sulfating activity is particularly strong in the liver and small intestine, which show high levels of SULT enzyme expression. nih.gov Studies using HepG2 human hepatoma cells and Caco-2 human colon adenocarcinoma cells have confirmed that sulfation of 4-hydroxyramelteon occurs under metabolic conditions. nih.gov The catalytic efficiency of SULT1A1 in mediating the sulfation of 4-hydroxyramelteon follows Michaelis-Menten kinetics. nih.gov

Table 1: Catalytic Efficiency of SULT1A1-mediated Sulfation of 4-Hydroxyramelteon
EnzymeSubstrateKinetic ModelRelative Catalytic Efficiency (Vmax/Km)
SULT1A14-HydroxyramelteonMichaelis-MentenData indicates lower catalytic efficiency compared to the sulfation of 6-hydroxymelatonin (B16111) by the same enzyme. nih.gov

Glucuronidation Mechanisms

Glucuronidation is a primary secondary metabolic pathway for the hydroxyl and carbonyl derivatives of ramelteon produced during Phase I. researchgate.netnih.govreliasmedia.comfda.govrxlist.com This conjugation reaction is a major route for the biotransformation of drug metabolites, preparing them for elimination. washington.edu In this process, UDP-glucuronosyltransferase (UGT) enzymes catalyze the transfer of glucuronic acid from a UDP-glucuronic acid cofactor to the drug metabolite. washington.edu

Following the extensive first-pass metabolism of ramelteon, which involves oxidation by cytochrome P450 enzymes, the resulting metabolites are conjugated with glucuronide. researchgate.netnih.govreliasmedia.com These glucuronide conjugates are then primarily eliminated from the body via the kidneys. researchgate.netreliasmedia.com Studies on the excretion of radiolabeled ramelteon show that approximately 84% of the administered dose is recovered in the urine, with metabolites accounting for the vast majority of this elimination. researchgate.netreliasmedia.comfda.gov This high urinary recovery of metabolites, including glucuronide conjugates, underscores the importance of this pathway. researchgate.net While it is established that UGT enzymes are involved, specific isozymes responsible for the glucuronidation of individual ramelteon metabolites are not extensively detailed in the available literature. windows.netgenome.jpuva.nl

Enzyme Kinetic Characterization of this compound Biotransformation

Detailed enzyme kinetic characterization for the biotransformation of the specific compound "this compound" is not available in the cited literature. However, extensive kinetic data exists for its parent compound, ramelteon, which provides context for the enzymatic pathways likely involved.

The biotransformation of ramelteon is primarily catalyzed by cytochrome P450 enzymes, with CYP1A2, CYP2C19, and CYP3A4 being the key players in the liver. researchgate.netnih.gov In vitro studies using human liver microsomes have quantified the contributions of these enzymes to ramelteon's metabolism, with CYP1A2 and CYP2C19 being the major contributors. nih.gov The main metabolic routes involve hydroxylation on the ethyl side chain and at the benzylic position of the cyclopentyl ring. researchgate.netnih.gov The kinetic parameters for the formation of these primary hydroxylated metabolites have been determined, as shown in the table below. nih.gov

Table 2: Enzyme Kinetic Parameters for the Hydroxylation of Ramelteon in Human Liver Microsomes (Data for Parent Compound)
Metabolite Formation PathwayPrimary Enzyme(s)Apparent Km (μM)Vmax (pmol/min/mg protein)Intrinsic Clearance (Vmax/Km) (μL/min/mg protein)
M-II (Hydroxylation of ethyl side chain)CYP1A27.724031
M-IV (Benzylic hydroxylation)CYP2C191.5150100
Other Hydroxylated MetabolitesCYP1A2, CYP2C19, CYP3A4N/AN/AN/A

Note: The data presented in Table 2 pertains to the parent compound, ramelteon, and not this compound, for which specific kinetic data is not available in the referenced literature. This information is provided for context on the metabolism of related structures.

Molecular Pharmacology and Receptor Interaction Studies of 4 Acetyl Ramelteon

Melatonin (B1676174) Receptor (MT1 and MT2) Binding Affinity and Selectivity

The affinity of the M-II metabolite for the human MT1 and MT2 melatonin receptors has been quantified through rigorous in vitro binding studies. These investigations are crucial for understanding the compound's potential to elicit a physiological response at these key targets, which are integral to regulating circadian rhythms and sleep.

Radioligand Displacement Binding Assays utilizing Recombinant Human Receptors

The binding characteristics of M-II are determined using radioligand displacement binding assays. karger.com These experiments typically utilize Chinese hamster ovary (CHO) cells that have been genetically modified to express recombinant human MT1 or MT2 receptors. karger.comnih.gov In these assays, the ability of unlabeled M-II to displace a radiolabeled ligand, such as 2-[¹²⁵I]-iodomelatonin, from the receptors is measured. The concentration of M-II required to displace 50% of the bound radioligand is used to calculate its binding affinity, expressed as the inhibition constant (Ki). karger.com This technique allows for a precise quantification of the compound's affinity for each receptor subtype.

Comparative Analysis of Binding Constants (Ki) with Ramelteon (B1678794) and Endogenous Melatonin

Table 1: Comparative Melatonin Receptor Binding Affinities (Ki)

Compound MT1 Receptor Ki (pM) MT2 Receptor Ki (pM)
M-II Metabolite 114 karger.comnih.govresearchgate.net 566 karger.comnih.govresearchgate.net
Ramelteon 14.0 researchgate.netresearchgate.netchemsrc.com 112 researchgate.netresearchgate.netchemsrc.com

| Melatonin | ~48.1 - 77.8 uni.lunih.gov | ~904 nih.govaasm.org |

Note: Ki values can vary slightly between studies based on specific experimental conditions.

Functional Agonist Activity at Melatonin Receptors

Beyond simply binding to the receptors, M-II demonstrates functional agonist activity, meaning it activates the receptors and initiates a downstream cellular response. This activity is a critical component of its pharmacological profile.

In Vitro Cellular Assays for cAMP Inhibition

The functional potency of M-II is assessed through in vitro cellular assays that measure the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production. karger.com Melatonin receptors (MT1 and MT2) are coupled to the inhibitory G-protein (Gi), and their activation by an agonist suppresses the activity of the enzyme adenylyl cyclase. karger.comuni.lu This leads to a measurable decrease in intracellular cAMP levels. In these assays, cells expressing the human MT1 or MT2 receptors are stimulated with forskolin, a substance that increases cAMP production. The ability of M-II to inhibit this forskolin-stimulated cAMP accumulation in a dose-dependent manner is then quantified. karger.compmda.go.jp

G-Protein Coupling and Downstream Signaling Pathway Activation

As an agonist, M-II activates the MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs). karger.com This activation triggers the dissociation of the coupled Gi protein. The resulting signaling cascade, primarily characterized by the inhibition of adenylyl cyclase, leads to reduced intracellular cAMP levels. karger.comuni.lu This mechanism is the principal downstream signaling pathway through which melatonin agonists exert their physiological effects related to sleep and circadian rhythm regulation. karger.com Studies confirm that M-II operates through this canonical pathway, showing no significant affinity for a wide panel of other neurotransmitter receptors or enzymes, highlighting its selectivity for melatonin receptors. karger.comnih.gov

Assessment of Intrinsic Efficacy and Potency (IC50/EC50 values)

The potency of M-II as a functional agonist is expressed by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to achieve 50% of the maximum inhibition of cAMP production.

Comparative analysis shows that the potency of M-II is lower than that of Ramelteon. For the MT1 receptor, M-II is approximately 17-fold less potent than Ramelteon and 4.3-fold less potent than melatonin. karger.commedchemexpress.com At the MT2 receptor, M-II is about 28-fold less potent than Ramelteon but only 1.6-fold less potent than melatonin. karger.commedchemexpress.com

Table 2: Comparative Functional Potency (IC50) for cAMP Inhibition

Compound MT1 Receptor IC50 (pM) MT2 Receptor IC50 (pM)
M-II Metabolite 208 karger.comnih.govmedchemexpress.com 1,470 karger.comnih.govmedchemexpress.com
Ramelteon 21.2 nih.govpmda.go.jp 53.4 nih.govpmda.go.jp

| Melatonin | 77.8 nih.govpmda.go.jp | 904 nih.govpmda.go.jp |

Note: IC50 values can vary slightly between studies based on specific experimental conditions.

Table of Mentioned Compounds

Compound Name Description
4-Acetyl Ramelteon A chemical impurity and/or related substance of Ramelteon.
Ramelteon A selective melatonin receptor agonist; the parent drug.
M-II (Ramelteon Metabolite) The major, pharmacologically active metabolite of Ramelteon.
Melatonin The endogenous hormone that activates melatonin receptors.
2-[¹²⁵I]-iodomelatonin A radiolabeled analog of melatonin used in binding assays.

| Forskolin | A laboratory agent used to stimulate cAMP production in functional assays. |

Screening for Off-Target Activity at Other Neurotransmitter Receptors and Enzymes

Ramelteon's pharmacological profile is characterized by its high selectivity for melatonin MT1 and MT2 receptors. researchgate.net Extensive in vitro studies have been conducted to determine its potential for interaction with other central nervous system (CNS) receptors and enzymes, which is crucial for understanding its specific mechanism of action and lack of side effects commonly associated with other hypnotic agents. aasm.orgnih.gov

Research indicates that ramelteon possesses negligible affinity for a wide array of neurotransmitter receptors. droracle.ai It does not bind appreciably to the gamma-aminobutyric acid (GABA) receptor complex, which is the primary target for benzodiazepine (B76468) and Z-drug hypnotics. aasm.orgdrugbank.comwikipedia.org This lack of interaction with the GABAergic system is a key differentiator from many traditional sleep medications. nih.gov

Furthermore, ramelteon shows no significant affinity for dopamine, noradrenaline, acetylcholine, or opiate receptors. researchgate.netnih.govdrugbank.comuca.edu.ar This high degree of selectivity is noteworthy, as unintended activity at these sites can lead to a variety of secondary effects. aasm.org

The interaction with the serotonin (B10506) system is minimal. While melatonin has been shown to have a micromolar affinity for the 5-HT1A receptor, ramelteon also displays a very low affinity for this site, with a reported Ki (inhibition constant) of 5.6 μM, a concentration not typically reached at clinical doses. medscape.comnih.gov Therefore, any significant interaction with the serotonergic system via this receptor is considered unlikely. medscape.com However, the major active metabolite of ramelteon, M-II, which circulates at higher concentrations than the parent compound, has been found to have a weak affinity for the serotonin 5-HT2B receptor. drugbank.comwikipedia.orgnih.gov

Table 1: Affinity of Ramelteon for Various CNS Receptors

Receptor/Receptor ComplexAffinity of RamelteonCitation(s)
GABA Receptor ComplexNo appreciable affinity drugbank.com, wikipedia.org, aasm.org, nih.gov
Dopamine ReceptorsNo appreciable affinity drugbank.com, researchgate.net, uca.edu.ar
Noradrenaline ReceptorsNo appreciable affinity drugbank.com, wikipedia.org, droracle.ai
Acetylcholine ReceptorsNo appreciable affinity drugbank.com, medscape.com, wikipedia.org
Opiate ReceptorsNo appreciable affinity drugbank.com, researchgate.net, uca.edu.ar
Serotonin 5-HT1A ReceptorVery low affinity (Ki = 5.6 μM) medscape.com, nih.gov
Serotonin 5-HT2B ReceptorWeak affinity (by metabolite M-II) drugbank.com, wikipedia.org, nih.gov

The MT3 binding site, which was later identified as the enzyme quinone reductase 2 (QR2), is another potential target for melatonin-related compounds. nih.govnih.gov Unlike melatonin, which binds to this site with nanomolar affinity, ramelteon demonstrates an extremely weak affinity for the MT3 binding site. researchgate.netnih.gov

In studies using hamster brain tissue, the inhibition constant (Ki) of ramelteon for the MT3 site was 2.65 μM (2650 nM). researchgate.netnih.gov This affinity is substantially lower than that of melatonin (Ki: 24.1 nM). researchgate.netnih.gov This indicates that ramelteon is highly selective for the MT1 and MT2 receptors over the MT3 binding site, a feature that distinguishes it from endogenous melatonin. aasm.orgnih.govnih.gov

Table 2: Comparative Binding Affinities for the MT3 Site (Quinone Reductase 2)

CompoundAffinity (Ki) for MT3 Binding SiteCitation(s)
Ramelteon2.65 μM (2650 nM) nih.gov, researchgate.net
Melatonin24.1 nM nih.gov, researchgate.net

Receptor Desensitization and Internalization Dynamics

Receptor desensitization and internalization are common cellular mechanisms that regulate receptor function following prolonged agonist exposure. For G protein-coupled receptors (GPCRs) like the melatonin receptors, these processes can influence the duration and intensity of the cellular response.

It has been hypothesized that prolonged use of a potent agonist like ramelteon could lead to the desensitization of MT1 and MT2 receptors. medscape.comnih.gov Studies on melatonin itself have shown that the MT2 receptor, in particular, can undergo desensitization and internalization upon agonist binding, which is thought to be a mechanism involved in phase-shifting the circadian clock. wikipedia.org In contrast, the MT1 receptor does not appear to exhibit the same changes in receptor density or sensitivity with typical melatonin exposure. wikipedia.org

Given that ramelteon has a higher affinity for melatonin receptors and a longer duration of action than melatonin, it is plausible that it could induce receptor desensitization. medscape.comnih.gov However, specific data on receptor downregulation by ramelteon is limited. medscape.com The clinical observation that ramelteon use is not associated with rebound insomnia or withdrawal symptoms suggests that any potential desensitization effects may be limited or not clinically significant. medscape.com The question of whether melatonergic actions can sustain sleep maintenance may depend on the extent and duration of receptor desensitization and internalization, highlighting an area for further research. medscape.comnih.gov

Structure Activity Relationship Sar Analysis for 4 Acetyl Ramelteon

Impact of the Acetyl Substitution at the 4-Position on Melatonin (B1676174) Receptor Affinity and Functional Activity

The introduction of an acetyl group at the 4-position of the indane ring system of ramelteon (B1678794) represents a significant structural modification that would likely modulate its interaction with melatonin receptors. The core structure of ramelteon is meticulously optimized for high-affinity binding to both MT1 and MT2 receptors. mdpi.comnih.gov The indane ring of ramelteon acts as a bioisosteric replacement for the indole (B1671886) nucleus of melatonin. researchgate.net In melatonin, the 5-methoxy group is crucial for high-affinity binding, and its relocation to other positions, such as 4, 6, or 7, has been shown to reduce receptor affinity. mdpi.comwikipedia.org

The 4-position on ramelteon's indane ring is adjacent to the dihydrofuran ring, which mimics the critical 5-methoxy group of melatonin. The introduction of an acetyl group (a moderately bulky and electron-withdrawing substituent) at this position could have several consequences:

Steric Hindrance: The acetyl group may introduce steric hindrance, potentially disrupting the optimal orientation of the dihydrofuran oxygen within the receptor's binding pocket. Crystal structures of ramelteon bound to the MT1 receptor show a precise fit, with the dihydrofuran oxygen forming a key hydrogen bond with asparagine (N162). pharmaffiliates.com An adjacent acetyl group could clash with nearby amino acid residues, weakening this vital interaction.

Electronic Effects: The electron-withdrawing nature of the acetyl group could alter the electrostatic profile of the aromatic ring system, which may affect pi-stacking interactions with aromatic amino acid residues like phenylalanine in the binding pocket. wikipedia.org

Functional Activity: Changes in binding affinity are often correlated with changes in functional activity. Given the potential for reduced binding affinity due to steric and electronic factors, it is plausible that 4-Acetyl Ramelteon would exhibit lower agonist potency at both MT1 and MT2 receptors compared to the parent compound, ramelteon.

While "this compound" is listed as a chemical entity and an impurity of ramelteon, detailed pharmacological data remains unpublished. clearsynth.comtlcstandards.comresearchgate.net However, the general principles of melatonergic SAR suggest that substitution at this position would likely be detrimental to the high affinity and potency characteristic of ramelteon.

Conformational Analysis and Molecular Rigidity/Flexibility Induced by the Acetyl Group

The conformational flexibility of the propionamide (B166681) side chain and the relative orientation of the indane ring system are critical for the biological activity of ramelteon. nih.gov The molecule adopts a specific low-energy conformation to fit into the binding sites of the MT1 and MT2 receptors.

The introduction of an acetyl group at the 4-position would likely influence the conformational landscape of the molecule:

Rotational Restriction: The acetyl group would introduce a degree of rotational restriction around the bond connecting it to the indane ring. This could influence the preferred orientation of the entire tricyclic core within the receptor.

Interaction with the Side Chain: Depending on its preferred orientation, the 4-acetyl group could potentially interact with the flexible propionamide side chain, restricting its conformational freedom. The ethylamide side chain's conformation is a key determinant of agonist activity, and any perturbation could alter the functional outcome. nih.gov

Without empirical data from techniques like X-ray crystallography or NMR spectroscopy for this compound, these points remain well-grounded hypotheses based on the established SAR for this class of compounds.

Comparative SAR Profiling with Other Ramelteon Derivatives and Melatonergic Ligands

To contextualize the probable activity of this compound, it is useful to compare it with ramelteon and its other known derivatives and metabolites. Ramelteon itself exhibits high affinity for both MT1 and MT2 receptors, with a slight preference for MT1. researchgate.netacs.org Its major active metabolite, M-II, which features hydroxylation on the propionamide side chain, shows a roughly 10-fold reduction in binding affinity but is still a potent agonist. researchgate.net This indicates that modifications to the side chain are better tolerated than modifications to the core ring system.

The SAR of melatonergic ligands is highly sensitive to the substitution pattern on the aromatic core. For instance, in indole-based analogs, moving the methoxy (B1213986) group from the 5-position to the 4-position results in a significant loss of affinity. mdpi.com While ramelteon has an indane core, the principle that the spatial arrangement of key interacting groups is paramount holds true. The dihydrofuran oxygen in ramelteon occupies the same spatial region as the 5-methoxy group of melatonin. Therefore, adding a substituent at the adjacent 4-position would likely be disruptive.

Below is a data table comparing the receptor binding affinities of ramelteon and other relevant melatonergic ligands. Data for this compound is not available and is included to highlight this gap in the literature.

CompoundMT1 Receptor Affinity (Ki, nM)MT2 Receptor Affinity (Ki, nM)MT1/MT2 Selectivity Ratio
Melatonin~0.1-0.5~0.1-1.0~1
Ramelteon~0.014~0.045-0.115~3-8
M-II (Ramelteon Metabolite)~0.1~1.0~10
Agomelatine~0.1~0.12~1
This compoundNot AvailableNot AvailableNot Available

Note: The values are approximate and compiled from various sources for comparative purposes. mdpi.comresearchgate.netacs.org

Elucidation of Key Pharmacophoric Features for MT1/MT2 Selectivity and Potency

The pharmacophore model for high-affinity melatonergic agonists is well-defined and consists of several key features, all of which are present in ramelteon. researchgate.netacs.org

Aromatic Core: An aromatic ring system (indole, indane, naphthalene) that engages in van der Waals and aromatic interactions within the binding site.

Oxygen Atom: A strategically placed oxygen atom (typically a methoxy or a bioisosteric equivalent like the furan (B31954) oxygen in ramelteon) that acts as a hydrogen bond acceptor. This feature is critical for anchoring the ligand and for receptor activation, interacting with a conserved histidine or asparagine residue in the receptor. pharmaffiliates.combioorganics.biz

N-Acylaminoethyl Side Chain: An N-acylaminoethyl side chain that forms crucial hydrogen bonds with residues in the receptor's extracellular loop 2 (ECL2), such as glutamine. pharmaffiliates.com The length and nature of the acyl group can modulate affinity and intrinsic activity. Ramelteon's propionyl group is considered optimal compared to an acetyl group for its specific scaffold. mdpi.com

The selectivity of ligands for MT1 versus MT2 is governed by subtle differences in the amino acid composition of their binding pockets. For example, the binding of the N-acetyl group is thought to involve different interactions in the two subtypes. wikipedia.org

In the context of this compound, the introduction of a new functional group at the 4-position would add a new potential interaction point but, as discussed, would more likely interfere with the established key pharmacophoric interactions. The acetyl group does not fit into the well-established pharmacophore model for high-affinity melatonergic agonists and is likely to detract from, rather than enhance, the molecule's potency and affinity. Its presence would disrupt the carefully balanced electronic and steric properties of the ramelteon core that are responsible for its high efficacy.

Computational and Theoretical Studies of 4 Acetyl Ramelteon

Molecular Docking Simulations with MT1 and MT2 Receptor Crystal Structures

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. The availability of high-resolution crystal structures for the human melatonin (B1676174) receptors, MT1 and MT2, has enabled detailed in silico analysis of how agonists like Ramelteon (B1678794) bind.

Prediction of Binding Modes and Key Ligand-Receptor Interactions

Computational studies utilizing the crystal structures of MT1 and MT2 have elucidated the binding mode of Ramelteon with remarkable detail. nih.gov Ramelteon is predicted to settle into the orthosteric binding pocket of the receptors, adopting a specific conformation that maximizes its interactions with key residues. researchgate.net

For the MT1 receptor, Ramelteon's tricyclic indane core orients itself deep within the binding cavity. nih.gov The molecule engages in several critical anchoring interactions. nih.gov These simulations, corroborated by crystallographic data, provide a static yet insightful snapshot of the molecular recognition process. The binding affinity of Ramelteon is exceptionally high for both receptors, with reported Ki values of 14 pM for MT1 and 112 pM for MT2. medchemexpress.com In comparison, the primary active metabolite, M-II, demonstrates a lower affinity, with Ki values of 114 pM for MT1 and 566 pM for MT2. nih.govkarger.com

Analysis of Hydrogen Bonding, Hydrophobic Interactions, and Pi-Stacking

The stability of the Ramelteon-receptor complex is governed by a combination of specific intermolecular forces. Analysis of the docked poses reveals a precise network of interactions that collectively contribute to its high binding affinity. nih.govresearchgate.net

Hydrogen Bonding: The propionamide (B166681) side chain of Ramelteon is crucial for anchoring the ligand. The amide group forms a key hydrogen bond with the side chain of Glutamine 181 (Gln181) in the extracellular loop 2 (ECL2) of the MT1 receptor. nih.govresearchgate.net Additionally, the oxygen atom in Ramelteon's dihydrofuran ring forms another important hydrogen bond with the side chain of Asparagine 162 (Asn162) located in transmembrane helix 4 (TM4). nih.govresearchgate.net

Pi-Stacking: A significant aromatic stacking interaction occurs between the fused ring system of Ramelteon and the phenyl ring of Phenylalanine 179 (Phe179), a residue also located in ECL2. nih.gov This pi-stacking interaction is a major contributor to the stable positioning of the ligand's core within the binding site.

Hydrophobic Interactions: The binding pocket of the melatonin receptors is lined with several hydrophobic residues. Ramelteon's ethyl side chain and parts of its indane structure engage in van der Waals and hydrophobic interactions with residues such as Valine 191 (Val191), Valine 192 (Val192), and Leucine 254 (Leu254), further stabilizing the complex. u-tokyo.ac.jp

Table 1: Key Ligand-Receptor Interactions for Ramelteon in MT1
Interaction TypeRamelteon MoietyMT1 Receptor ResidueReference
Hydrogen BondPropionamide Side ChainGln181 nih.govresearchgate.net
Hydrogen BondDihydrofuran Ring OxygenAsn162 nih.gov
Pi-StackingIndane Ring SystemPhe179 nih.gov
Hydrophobic ContactIndane and Ethyl GroupsVal191, Val192, Leu254 u-tokyo.ac.jp

Quantitative Structure-Activity Relationship (QSAR) Modeling for Melatonergic Activity

QSAR studies attempt to correlate the chemical structure of compounds with their biological activity using statistical methods. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent and selective ligands. nih.gov

Development of Predictive Models based on Molecular Descriptors

Several 2D and 3D-QSAR models have been developed for melatonin receptor agonists. banglajol.infoebi.ac.uk These models are built using a "training set" of molecules with known binding affinities for MT1 and MT2 receptors. The models derive mathematical equations that relate biological activity (e.g., pKi or pIC50) to calculated molecular descriptors.

Key molecular descriptors often found to be significant in these models include:

Topological descriptors: Which describe the atomic connectivity and shape of the molecule.

Electronic descriptors: Such as partial charges and dipole moments, which are critical for electrostatic interactions.

Steric descriptors: Like molecular volume or surface area, which relate to the molecule's fit within the receptor binding site.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (ALogP), which quantifies the molecule's lipophilicity. banglajol.info

For a series of MT1 agonists, one QSAR model yielded a squared correlation coefficient (r²) of over 0.9, indicating a strong correlation between the descriptors and the observed activity. acs.org The statistical validity of such models is often confirmed using cross-validation techniques like the leave-one-out (LOO) method, which generates a q² value. acs.org A high q² value (typically > 0.5) suggests good predictive power. banglajol.info

Pharmacophore Modeling for Receptor Recognition

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. nih.govmdpi.com For melatonin receptor agonists, several key pharmacophoric features have been consistently identified across numerous studies. arkat-usa.orgresearchgate.net

A generally accepted pharmacophore for MT1/MT2 agonists includes:

An aromatic center , typically an indole (B1671886) or a bioisosteric replacement like naphthalene (B1677914) or indane, which engages in pi-stacking interactions. mdpi.com

A hydrogen bond acceptor feature, corresponding to the methoxy (B1213986) group oxygen on melatonin or the dihydrofuran oxygen in Ramelteon. researchgate.net

A hydrogen bond donor feature, located on the amide nitrogen of the side chain. researchgate.net

A hydrophobic feature associated with the alkyl portion of the amide side chain.

The relative positions and distances between these features are critical for optimal receptor binding and activation. mdpi.com These models serve as powerful 3D search queries for virtual screening of large chemical databases to discover novel ligand scaffolds. elifesciences.org

Table 2: Common Pharmacophoric Features for Melatonin Receptor Agonists
Pharmacophoric FeatureCorresponding Chemical Group (Ramelteon)Interaction RoleReference
Aromatic CenterIndane Ring SystemPi-stacking with Phe179 mdpi.com
Hydrogen Bond AcceptorDihydrofuran OxygenH-bond with Asn162 researchgate.net
Hydrogen Bond DonorAmide N-HH-bond with Gln181 researchgate.net
Hydrophobic SiteEthyl Side ChainHydrophobic pocket interactions mdpi.com

Molecular Dynamics (MD) Simulations to Investigate Ligand-Induced Receptor Conformation Changes

While molecular docking provides a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. These simulations model the movements and interactions of all atoms in the system, providing a more realistic view of the binding event and its consequences. azoquantum.com

MD simulations performed on the Ramelteon-MT1 complex have confirmed the stability of the key interactions identified in docking studies, such as the hydrogen bonds with Gln181 and Asn162. nih.govresearchgate.net The simulations show that these bonds are maintained throughout the simulation, highlighting their importance in anchoring the ligand. nih.gov

Furthermore, MD simulations can reveal how ligand binding induces or stabilizes specific conformational states of the receptor. The binding of an agonist like Ramelteon is thought to stabilize an "active" conformation of the receptor, which is necessary for initiating downstream signaling through G-proteins. researchgate.net Simulations comparing the receptor with and without a bound agonist show that the presence of Ramelteon restricts the movement of certain transmembrane helices, locking the receptor into a signaling-competent state. researchgate.net For instance, simulations have been used to monitor the distance between specific residues, such as Ala158 and His195, to quantify the conformational state of the ligand-binding site. researchgate.net These studies are crucial for understanding the molecular mechanism of receptor activation and the principles of biased agonism, where a ligand can selectively activate one signaling pathway over another. u-tokyo.ac.jp

In Silico Prediction of Ligand-Receptor Kinetics and Thermodynamics

Computational methods are instrumental in elucidating the binding dynamics between a ligand, such as 4-Acetyl Ramelteon, and its target receptors, which, like its parent compound, are presumed to be the melatonin receptors MT1 and MT2. drugbank.comuca.edu.ar Although specific thermodynamic and kinetic data for this compound are not published, the approaches used to characterize Ramelteon's receptor interactions can be described.

Molecular Docking and Dynamics Simulations: Studies on Ramelteon have successfully employed molecular docking and molecular dynamics (MD) simulations to understand its binding to MT1 and MT2 receptors. veeprho.com These simulations model the physical movements of atoms and molecules over time. For a compound like this compound, this approach would predict its most stable binding pose within the receptor's active site and calculate the binding free energy, which is a measure of affinity.

Research on Ramelteon has identified key amino acid residues in the MT1 and MT2 receptors that are crucial for binding, including Gln181, Phe179, and Asn162. veeprho.com An in silico analysis of this compound would investigate how the addition of the acetyl group at the 4-position on the indene (B144670) ring influences these interactions. The acetyl group could introduce new hydrogen bonding opportunities or steric hindrances, thereby altering the binding affinity and selectivity compared to Ramelteon.

Quantum Mechanics/Molecular Mechanics (QM/MM): For a more detailed and accurate calculation of interaction energies, hybrid QM/MM methods are often used. These methods treat the ligand and the most critical parts of the receptor's binding site with high-level quantum mechanics, while the rest of the protein is modeled using more computationally efficient molecular mechanics. This approach provides precise data on the electronic interactions that govern binding. Studies on Ramelteon and other melatonin analogs have utilized QM/MM to refine the understanding of their binding modes and affinities. veeprho.com

The table below outlines the typical data generated from such computational studies, which would be the target of any future in silico analysis of this compound.

ParameterComputational MethodPredicted Information
Binding Affinity Molecular Docking, MD, FEPPredicts the strength of the interaction (e.g., Ki, ΔG) between this compound and the MT1/MT2 receptors.
Binding Pose Molecular DockingDetermines the optimal orientation and conformation of the ligand within the receptor's binding pocket.
Key Interactions MD, QM/MMIdentifies specific hydrogen bonds, hydrophobic interactions, and stacking that stabilize the ligand-receptor complex.
Kinetic Rates (k_on, k_off) MD Simulations (e.g., τRAMD)Estimates the association and dissociation rates, providing insight into the drug-target residence time.
Conformational Changes MD SimulationsReveals how the receptor structure changes upon ligand binding, which is critical for receptor activation.

This table is illustrative of the data that would be sought in computational studies of this compound, based on established methodologies for related compounds.

Prediction of Metabolic Soft Spots and Biotransformation Pathways

Predicting the metabolic fate of a new chemical entity is critical for its development. In silico tools are designed to identify "metabolic soft spots"—the sites on a molecule most susceptible to enzymatic modification. While no experimental metabolic data for this compound has been published, its biotransformation pathways can be predicted based on the known metabolism of Ramelteon and the chemical liabilities of its structure.

Metabolism of the Parent Compound, Ramelteon: Ramelteon is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. uca.edu.arnih.gov The major isozyme involved is CYP1A2, with minor contributions from CYP2C and CYP3A4 subfamilies. takeda.com Metabolism consists mainly of oxidation at various positions, leading to hydroxyl and carbonyl derivatives, which are then often conjugated with glucuronide for excretion. uca.edu.ar The principal active metabolite of Ramelteon is M-II, which is formed through hydroxylation and circulates at significantly higher concentrations than the parent drug. nih.govtakeda.com

Predicted Metabolic Soft Spots of this compound: The structure of this compound presents several potential sites for metabolism. Computational programs predict these sites by considering factors like the reactivity of C-H bonds, accessibility to enzyme active sites, and knowledge from databases of metabolic reactions.

The Acetyl Group: The added acetyl group at the 4-position of the indene ring is a prime candidate for metabolic modification. The carbonyl could be reduced to a secondary alcohol, or the methyl group could be hydroxylated.

The Propionamide Side Chain: The ethyl group attached to the amide nitrogen is susceptible to dealkylation. The propionyl group itself could undergo hydrolysis, although amides are generally more stable than esters.

The Tetrahydroindeno-furan Ring System: Similar to Ramelteon, the aliphatic portions of the ring system are likely sites for oxidation (hydroxylation) by CYP enzymes.

Aromatic Ring: The benzene (B151609) portion of the indene structure could undergo hydroxylation, mediated by CYP enzymes.

The predicted biotransformations for this compound are summarized in the table below.

Predicted Metabolic SiteType of BiotransformationPotential Metabolite Structure
4-Position Acetyl Group Carbonyl ReductionFormation of a secondary alcohol at the 4-position.
4-Position Acetyl Group Hydroxylation of MethylFormation of a hydroxymethyl ketone.
Propionamide N-ethyl chain N-dealkylationCleavage of the ethyl-amide bond.
Aliphatic Ring Carbons Oxidation (Hydroxylation)Introduction of hydroxyl groups on the tetrahydrofuran (B95107) or cyclopentane (B165970) rings.
Aromatic Ring Aromatic HydroxylationIntroduction of a hydroxyl group on the benzene ring.
Phase II Conjugation GlucuronidationConjugation at newly formed hydroxyl groups.

This table represents a theoretical prediction of metabolic pathways for this compound based on its chemical structure and the known metabolism of its parent compound.

Preclinical Pharmacological Investigations of 4 Acetyl Ramelteon in Animal Models

Neurophysiological Effects on Circadian Rhythms and Sleep-Wake Regulation

The primary mechanism of ramelteon (B1678794) involves the modulation of the sleep-wake cycle through its interaction with the circadian system. Animal models have been instrumental in demonstrating its effects on both the entrainment of circadian clocks and the architecture of sleep.

Ramelteon has demonstrated the ability to entrain, or synchronize, the internal biological clock with external light-dark cycles in rodent models. aasm.org Studies in rats have shown that ramelteon can accelerate the re-entrainment of circadian rhythms after an experimental phase advance of the light-dark cycle. pnas.org This chronobiotic property is crucial for aligning physiological processes with the 24-hour day. frontiersin.org The entrainment process is largely mediated by the activation of melatonin (B1676174) receptors within the SCN, which serves as the master clock regulating bodily rhythms. aasm.orgfrontiersin.org In mouse models, timed administration of ramelteon has been shown to entrain the circadian clock to a 24-hour rhythm in free-running animals (those held in constant darkness), confirming its potent chronobiotic effects. frontiersin.org

Electroencephalogram (EEG) studies in various animal models have provided detailed insights into how ramelteon modulates sleep stages. Unlike many traditional hypnotics, ramelteon appears to promote sleep that is architecturally similar to natural physiological sleep. medscape.com

In freely moving cats, ramelteon significantly decreased wakefulness and increased both slow-wave sleep (SWS) and rapid eye movement (REM) sleep. oup.com The sleep-promoting effect was observed to last for up to six hours, which was a longer duration than that observed with exogenous melatonin. oup.com

In rats, ramelteon administered during the active (dark) phase significantly reduced the latency to non-REM (NREM) sleep and produced a short-lasting increase in NREM sleep duration without altering the NREM power spectrum. researchgate.netphysoc.org This suggests a promotion of natural-like sleep without the profound alterations in sleep architecture sometimes seen with other hypnotic agents. physoc.org

Animal ModelEffect on WakefulnessEffect on Slow-Wave Sleep (SWS) / NREM SleepEffect on REM SleepReference
CatsSignificantly decreasedSignificantly increasedIncreased at higher doses oup.com
MonkeysNot specifiedDecreased latency; trend towards increased durationNot specified pmda.go.jp
RatsDecreased (inferred from increased sleep)Decreased latency; short-lasting increase in durationNo significant effect on latency or duration researchgate.net

Behavioral Assays Related to Central Nervous System (CNS) Activity

Behavioral studies in animals are critical for assessing the functional consequences of a compound's neurophysiological effects. For ramelteon, these assays have focused on locomotor activity and its ability to shift circadian rhythms.

Investigations into ramelteon's effect on spontaneous locomotor activity have shown minimal impact at therapeutic doses, distinguishing it from sedative-hypnotics that often cause motor impairment. In mice, a single high dose of ramelteon resulted in light sedation and decreased spontaneous locomotor activity. pmda.go.jp However, at lower doses, it had no significant effect on spontaneous locomotor activity. pmda.go.jp Further studies in mice confirmed that ramelteon had no negative influence on motor performance as tested by the rotarod assay. medscape.com Similarly, in rats, administration had no effect on general symptoms and behavior. pmda.go.jp This profile suggests that ramelteon's sleep-promoting effects are not mediated by a general CNS depression that impairs motor function.

Ramelteon's ability to shift the timing of the master circadian clock has been characterized through phase-response curves (PRCs) in animal models. A PRC plots the magnitude of phase shifts (advances or delays) in a free-running rhythm in response to a stimulus given at different circadian times (CT). mdpi.com

In C3H/HeN mice, ramelteon produced a PRC similar to that of melatonin, with maximal phase advances observed when administered between CT8 and CT12 (late subjective day) and maximal phase delays between CT20 and CT2 (late subjective night to early subjective day). nih.gov In vitro studies using SCN brain slices from these mice confirmed these findings, showing that ramelteon induced phase shifts in the peak of circadian neuronal firing that corresponded with the behavioral shifts seen in vivo. nih.gov Furthermore, studies on SCN explants from Clock mutant mice demonstrated that ramelteon could shorten the abnormally long circadian period, phenocopying the genetic suppression of the mutation and indicating a direct effect on the SCN clockworks. pnas.org

Animal ModelCircadian Time (CT) of AdministrationEffectReference
C3H/HeN MiceCT8 - CT12 (late subjective day)Phase Advance nih.gov
C3H/HeN MiceCT20 - CT2 (late subjective night/early day)Phase Delay nih.gov
Clock Mutant Mice (SCN explant)N/A (continuous application)Shortened circadian period pnas.org

Neurochemical Effects and Neurotransmitter System Modulation

The neurochemical profile of ramelteon is characterized by its high affinity and selectivity for melatonin receptors, with minimal interaction with other neurotransmitter systems. In vitro studies have shown that ramelteon is a potent and full agonist at human MT1 and MT2 receptors. fda.govresearchgate.net Its affinity for these receptors is reported to be 3 to 16 times higher than that of melatonin itself. researchgate.netdovepress.com

The activity of ramelteon at the MT1 and MT2 receptors is believed to contribute to its sleep-promoting properties. fda.gov MT1 receptors are thought to regulate sleepiness and facilitate sleep onset, while MT2 receptors are believed to mediate the phase-shifting effects of melatonin on the circadian rhythm. drugbank.comresearchgate.net

In Vivo Receptor Occupancy Studies in Preclinical Species

Following a comprehensive review of scientific literature and publicly available data, no specific preclinical studies detailing the in vivo receptor occupancy of 4-Acetyl Ramelteon in any animal models were identified. Research has extensively focused on the parent compound, ramelteon, and its primary active metabolite, M-II, to characterize their interactions with MT1 and MT2 receptors. takeda.comwikipedia.orgnih.gov

Data regarding the binding affinity of ramelteon and M-II to melatonin receptors have been established through in vitro studies. takeda.comnih.gov For instance, the major metabolite M-II exhibits approximately one-tenth and one-fifth the binding affinity of ramelteon for the human MT1 and MT2 receptors, respectively. takeda.com However, this active metabolite circulates at significantly higher concentrations than the parent drug, with a systemic exposure that is 20- to 100-fold greater. takeda.com

While extensive pharmacokinetic and pharmacodynamic data exist for ramelteon and its other known metabolites (M-I, M-III, and M-IV), specific investigations into the in vivo receptor occupancy of a compound identified as this compound have not been reported in the available scientific literature. nih.govresearchgate.net Therefore, no data tables or detailed research findings on its direct engagement with MT1 and MT2 receptors in a physiological, preclinical setting can be provided.

Analytical Method Development for 4 Acetyl Ramelteon Detection and Quantification

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Ramelteon (B1678794) and its impurities, including 4-Acetyl Ramelteon. The development of a stability-indicating HPLC method is critical to ensure that the drug substance's purity is accurately assessed in the presence of its impurities and degradation products. tandfonline.comtandfonline.comnih.govscience.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for Ramelteon and its related compounds due to the non-polar nature of the molecules.

A stability-indicating ultra-performance liquid chromatographic (UPLC) method has been developed for the quantitative determination of Ramelteon and its impurities. tandfonline.comtandfonline.com This method utilizes a C18 column, a popular choice for reversed-phase separations, which provides excellent resolution and peak shape for the analytes. The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724). google.com

A specific HPLC method for the separation of Ramelteon and its impurities uses an octadecylsilane (B103800) bonded silica (B1680970) gel column. The mobile phase is a mixture of 0.1% triethylamine (B128534) solution (with pH adjusted using phosphoric acid) and acetonitrile, delivered at a flow rate of 0.5-2.0 ml/min. google.com This method has been shown to successfully separate Ramelteon from a number of its impurities. google.com

Parameter Condition
Stationary Phase Octadecylsilane bonded silica gel (C18)
Mobile Phase 0.1% Triethylamine solution and Acetonitrile
Flow Rate 0.5-2.0 mL/min
Column Temperature 20-45 °C
Detection Wavelength 210-310 nm
This interactive data table presents typical chromatographic conditions for the separation of Ramelteon and its impurities.

While normal-phase chromatography is less common for this class of compounds, it could potentially be employed for specific separation challenges, particularly for resolving isomers or highly polar impurities that are not well-retained in reversed-phase systems.

The choice of detector is critical for achieving the desired sensitivity and selectivity. For the analysis of this compound, UV detection is commonly employed. The detection wavelength is typically set between 210-310 nm to monitor the chromophoric indole (B1671886) moiety present in the molecule. google.com A more specific UPLC method monitors the eluted compounds at 230 nm. tandfonline.comtandfonline.com

Given the indole nucleus in the structure of this compound, fluorescence detection offers a more sensitive and selective alternative to UV detection. Indole-containing compounds are known to be naturally fluorescent, which can be exploited for their detection at very low concentrations. The optimal excitation and emission wavelengths would need to be determined specifically for this compound to maximize sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, direct analysis of this compound by GC-MS is challenging due to its relatively low volatility and the presence of polar functional groups. Therefore, derivatization is often necessary to increase the volatility and thermal stability of the analyte.

Common derivatization strategies for compounds containing active hydrogens (such as those in amide or hydroxyl groups) include silylation, acylation, and alkylation. These reactions replace the active hydrogen with a less polar and more volatile group, making the compound amenable to GC analysis. The resulting derivatives can then be separated on a GC column and detected by a mass spectrometer, which provides both qualitative and quantitative information.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Sensitivity and Selectivity

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and selective quantification of drugs and their metabolites in complex biological matrices. This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

For the analysis of Ramelteon and its related substances, LC-MS/MS methods have been developed that offer significant advantages over conventional HPLC-UV methods, particularly for bioanalytical applications. The use of multiple reaction monitoring (MRM) mode allows for the highly selective detection of the target analyte even in the presence of complex matrix components.

While a specific LC-MS/MS method for this compound is not detailed in the available literature, a method for Ramelteon would be readily adaptable. This would involve optimizing the ionization source parameters (e.g., electrospray ionization in positive mode) and identifying the most abundant and stable precursor and product ions for this compound to establish a sensitive MRM transition.

Quantitative Analysis in Preclinical Biological Matrices (e.g., plasma, tissue homogenates)

The quantification of this compound in preclinical biological matrices such as plasma and tissue homogenates is essential for pharmacokinetic and metabolism studies. LC-MS/MS is the preferred technique for this purpose due to its high sensitivity, selectivity, and wide dynamic range.

A typical bioanalytical method would involve the extraction of this compound from the biological matrix, followed by LC-MS/MS analysis. Common sample preparation techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. The choice of extraction method depends on the nature of the matrix and the desired level of cleanliness of the final extract.

The method would be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability. The validation of an analytical method for impurities in Ramelteon has shown that a linear calibration curve can be obtained with a correlation coefficient greater than 0.999. tandfonline.com The percentage recovery of impurities in bulk drug samples has been reported to range from 87.0% to 104.9%. tandfonline.com

Validation Parameter Typical Acceptance Criteria
Linearity (Correlation Coefficient, r²) > 0.99
Accuracy (% Recovery) 85-115%
Precision (% RSD) < 15%
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10
This interactive data table outlines common validation parameters for bioanalytical methods.

Derivatization Strategies for Enhanced Detectability

As mentioned in the context of GC-MS, derivatization can be a valuable tool to enhance the detectability of this compound. In addition to improving volatility for GC analysis, derivatization can be used to introduce a functionality that is more readily detectable by a specific detector. For example, a fluorophore could be attached to the molecule to significantly enhance its response in a fluorescence detector.

For LC-MS/MS analysis, while derivatization is less common due to the inherent sensitivity of the technique, it can be employed to improve ionization efficiency or to shift the mass of the analyte to a region of the spectrum with lower background noise, thereby improving the signal-to-noise ratio.

Future Research Directions for 4 Acetyl Ramelteon and Ramelteon Analogs

Exploration of Differential MT1/MT2 Receptor Selectivity Through Structural Modifications

A primary avenue for future research lies in the systematic structural modification of Ramelteon (B1678794) and its analogs, such as 4-Acetyl Ramelteon, to achieve differential selectivity for the MT1 and MT2 melatonin (B1676174) receptors. While Ramelteon is a potent agonist for both receptors, developing subtype-selective ligands could help dissect the specific physiological roles of each receptor and lead to therapies with fewer off-target effects. nih.govnih.gov

The structure-activity relationship (SAR) studies of melatonergic ligands have provided a strong foundation for this work. nih.gov It is known that the indole (B1671886) scaffold, present in melatonin, is not essential for receptor binding and can be replaced by other aromatic fragments, such as the indane ring system in Ramelteon, without loss of affinity. researchgate.netmdpi.com Future research will likely focus on modifications to this core structure and its side chains. For instance, substitutions on the aromatic ring or alterations to the acylaminoethyl group could modulate binding affinity and selectivity. Studies have shown that adding a halogen, methyl, or phenyl group at the C2 position of the indole ring in melatonin analogs can increase affinity for the MT2 receptor, suggesting that these substituents interact with an auxiliary binding pocket in MT2. mdpi.com Similar principles can be applied to the Ramelteon scaffold.

The recent elucidation of high-resolution 3D crystal structures of agonist-bound MT1 and MT2 receptors provides an unprecedented opportunity for structure-based drug design. nih.gov Virtual screening against these crystal structures has already identified novel chemotypes with sub-micromolar potency and, in some cases, a preference for the MT2 receptor. nih.gov This computational approach can guide the rational design of this compound modifications to enhance selectivity. By targeting conserved and distinct amino acid residues in the binding pockets of MT1 and MT2, it may be possible to engineer analogs with a desired selectivity profile. mdpi.com

CompoundReceptor TargetBinding Affinity (Ki)Selectivity (MT1 vs. MT2)
Melatonin MT1 / MT2~0.1 nM (MT1), ~0.12 nM (MT2) mdpi.comNon-selective
Ramelteon MT1 / MT214 pM (MT1), 45-112 pM (MT2) mdpi.commanagedhealthcareexecutive.comNon-selective (Slight MT1 preference)
Agomelatine MT1 / MT20.1 nM (MT1), 0.12 nM (MT2) mdpi.comNon-selective
Tasimelteon MT1 / MT2Data not specified in sourcesNon-selective
IIK7 MT2 selectiveNot specified, but 132-fold higher affinity for MT2 than MT1 mdpi.comMT2 selective

This table presents binding affinity data for various melatonergic compounds to illustrate the concept of receptor selectivity. The development of analogs with high selectivity, like the experimental compound IIK7, is a key goal for future research on Ramelteon derivatives.

Investigation of Potential Non-Receptor Mediated Mechanisms of Action

While the primary mechanism of Ramelteon is agonism at MT1/MT2 receptors, future research should investigate potential non-receptor mediated effects, a characteristic of the parent hormone, melatonin. patsnap.comnih.gov Melatonin is a well-known antioxidant and free radical scavenger, a property that is independent of receptor binding. nih.gov It is plausible that Ramelteon and its derivatives, including this compound, may retain some of this intrinsic antioxidant capacity. Studies on Ramelteon have suggested it may have neuroprotective effects that go beyond traditional receptor interactions, including scavenging of reactive oxygen species (ROS). nih.gov

Further investigation could explore anti-inflammatory actions. Melatonin is known to modulate inflammatory pathways, including the inhibition of NF-κB and activation of the NRF2 and SIRT1 signaling pathways. researchgate.net Research into whether this compound can similarly influence these pathways could open up therapeutic applications in inflammatory conditions.

Another area of interest is the potential for enzymatic inhibition. Melatonin has been reported to have monoamine oxidase (MAO) inhibition activity, which could contribute to its effects on neurotransmitter levels. researchgate.net Examining whether Ramelteon analogs share this property could reveal additional mechanisms relevant to neurological and psychiatric disorders. These non-receptor-mediated pathways represent a largely untapped area of research for Ramelteon derivatives that could significantly broaden their therapeutic scope.

Design and Synthesis of Advanced Ramelteon Derivatives with Tailored Pharmacological Profiles

The design and synthesis of advanced derivatives of Ramelteon are crucial for developing compounds with tailored pharmacological profiles, such as improved pharmacokinetics or biased agonism. researchgate.net Recent advancements in synthetic organic chemistry offer powerful tools to create novel analogs of this compound efficiently.

One promising approach is the use of transition-metal catalysis. A concise, six-step asymmetric synthesis of Ramelteon has been developed using iridium, rhodium, copper, and nickel catalysis, starting from a simple monocyclic precursor. nih.gov This methodology is highly efficient and can be adapted to produce a library of derivatives with modifications at various positions on the tricyclic core and the chiral side chain. nih.gov Other synthetic strategies have also been reported, providing a robust toolkit for medicinal chemists. researchgate.net

The goal of these synthetic efforts is to produce compounds with specific, desirable properties. This includes "biased ligands" that preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment) at the same receptor. Recent studies on newly discovered MT2 agonists revealed that some compounds showed dramatically reduced arrestin recruitment, indicating biased signaling. nih.gov Designing a this compound derivative with such a profile could lead to more targeted therapeutic effects with a reduced side-effect profile. By combining modern synthetic methods with computational modeling and advanced pharmacological screening, the next generation of Ramelteon derivatives can be precisely engineered for specific therapeutic applications.

Application in Novel Preclinical Disease Models Beyond Sleep Disorders

A significant future direction is the application of this compound and related analogs in preclinical models of diseases beyond sleep disorders, leveraging the widespread expression of melatonin receptors and the pleiotropic effects of their activation.

Neuroprotection: Ramelteon has already demonstrated significant neuroprotective potential in preclinical models of ischemic stroke. nih.gov In a middle cerebral artery occlusion (MCAO) mouse model, Ramelteon pretreatment significantly reduced infarct volume and alleviated blood-brain barrier disruption. nih.gov These protective effects are mediated, at least in part, through the MT1 receptor and the modulation of pathways like AMPK/mTOR. nih.govnih.gov Future studies could assess this compound in this and other neurodegeneration models, such as for Parkinson's or Alzheimer's disease, where melatonin has shown promise. researchgate.netdeakin.edu.ausemanticscholar.org

Cancer: The anti-tumor effects of melatonergic agonists are a growing area of interest. Ramelteon has been shown to suppress the proliferation and invasiveness of estrogen receptor-positive endometrial cancer cells (HHUA cell line) in vitro. nih.gov This effect was blocked by a melatonin receptor antagonist, confirming a receptor-mediated mechanism. nih.gov Furthermore, melatonin itself has demonstrated anti-cancer effects in patient-derived xenograft models of oral cancer by downregulating the expression of histone lysine-specific demethylase (LSD1). nih.gov Investigating whether this compound can replicate or exceed these effects in various preclinical cancer models is a logical and promising next step.

Diabetes and Obesity: Melatonin receptors play a key role in metabolic regulation. researchgate.net Preclinical studies have shown that melatonin and selective agonists can reduce body weight, improve insulin (B600854) sensitivity, and positively impact lipid profiles in animal models of diet-induced obesity. researchgate.netmdpi.com Specifically, long-term activation of melatonin signaling in human islets with Ramelteon was found to increase islet sensitivity to cAMP, thereby enhancing insulin secretion. ucsd.edu Given the established link between the MT2 receptor (encoded by the MTNR1B gene) and type 2 diabetes risk, testing advanced Ramelteon analogs like this compound in preclinical models of diabetes and obesity is a high-priority research direction. ucsd.eduoregonstate.edu

Pain: There is strong preclinical evidence that melatonin has analgesic properties in models of acute, inflammatory, and neuropathic pain. nih.gov This suggests a pharmacological potential for melatonergic compounds in pain management. nih.gov Future research should involve testing this compound and other derivatives in established preclinical pain models, such as the spared nerve injury model for neuropathic pain or the hot plate test for acute pain, to characterize their analgesic potential. frontiersin.orgmdpi.com

Disease AreaPreclinical ModelCompound TestedKey Findings
Neuroprotection MCAO Mouse Model (Ischemic Stroke)RamelteonReduced infarct volume; Alleviated blood-brain barrier disruption. nih.gov
Cancer HHUA Endometrial Cancer CellsRamelteonSuppressed cell proliferation and invasion; Reduced MMP-2/MMP-9 expression. nih.gov
Cancer Oral Cancer Patient-Derived XenograftMelatoninInhibited tumor growth; Suppressed LSD1 expression. nih.gov
Diabetes Human IsletsRamelteonIncreased islet sensitivity to cAMP, enhancing insulin secretion. ucsd.edu
Diabetes/Obesity Animal ModelsMelatonin / AgonistsReduced body weight; Increased insulin sensitivity; Restored lipid homeostasis. researchgate.net
Pain Various Acute & Chronic Pain ModelsMelatoninDisplays analgesic properties. nih.gov

This table summarizes key preclinical findings for Ramelteon and related melatonergic compounds in disease models beyond sleep disorders, providing a rationale for the future investigation of this compound in these areas.

Q & A

Q. What analytical techniques are recommended for characterizing 4-Acetyl Ramelteon’s structural identity and purity in preclinical studies?

Methodological Answer:

  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity. Use a C18 column and mobile phase optimized for melatonin analogs (e.g., acetonitrile:water with 0.1% trifluoroacetic acid) .
  • Spectroscopy : Nuclear magnetic resonance (NMR) (¹H, ¹³C) confirms structural integrity. For acetylated derivatives, focus on acetyl proton signals (δ ~2.1–2.3 ppm) and carbonyl carbon shifts (~170–210 ppm) .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode validates molecular weight (expected m/z: 259.34 + acetyl group mass) .

Q. How does this compound’s pharmacokinetic profile differ from Ramelteon in rodent models?

Methodological Answer:

  • Administration Routes : Compare oral bioavailability and blood-brain barrier penetration using radiolabeled compounds in Sprague-Dawley rats. Track plasma half-life via serial blood sampling .
  • Metabolite Analysis : Use LC-MS/MS to identify acetylated vs. non-acetylated metabolites in hepatic microsomes. Focus on CYP1A2 and CYP3A4 enzyme interactions, as Ramelteon is primarily metabolized by these isoforms .

Advanced Research Questions

Q. What experimental designs resolve contradictions in this compound’s circadian rhythm modulation across studies?

Methodological Answer:

  • In Vitro Models : Treat INS-1 insulinoma cells with varying concentrations (1 nM–10 µM) and durations (0–24 h). Measure Rev-erbα and Bmal1 mRNA via qPCR. Contrast results with forskolin (cAMP pathway activator) to isolate acetyl-specific effects .
  • In Vivo Validation : Use Per2::luc transgenic mice to track real-time circadian gene expression. Administer this compound at zeitgeber time (ZT) 12–14 and monitor phase shifts via bioluminescence .
  • Statistical Approaches : Apply mixed-effects models to account for inter-individual variability. Replicate findings across ≥3 independent labs to confirm reproducibility .

Q. How can researchers address conflicting neuroprotective outcomes of this compound in Parkinson’s disease (PD) models?

Methodological Answer:

  • Model Selection : Compare 6-OHDA (dopamine-specific toxicity) vs. MPTP (mitochondrial dysfunction) murine models. Control for administration routes (oral vs. intraperitoneal) and dosing schedules .
  • Biomarker Quantification : Measure tyrosine hydroxylase (TH) expression via Western blot in striatal tissue. Normalize to β-actin and include sham-operated controls to reduce variability .
  • Pathway Inhibition : Co-administer NF-κB inhibitors (e.g., BAY 11-7082) to test if anti-inflammatory effects are mechanism-dependent. Use RNA-seq to identify acetyl-specific transcriptional targets .

Data Contradiction Analysis

Q. Why do studies report divergent effects of this compound on total sleep time (TST) in insomnia models?

Methodological Answer:

  • Dose-Response Curves : Establish non-linear relationships using polysomnography in C57BL/6J mice. Lower doses (1–5 mg/kg) may enhance TST via MT1 receptor agonism, while higher doses (>20 mg/kg) could antagonize MT2, reducing efficacy .
  • Species-Specificity : Replicate experiments in diurnal species (e.g., Octodon degus) to test if circadian phase alignment affects outcomes .
  • Data Normalization : Use baseline TST as a covariate in ANCOVA to control for pre-existing sleep fragmentation .

Experimental Design Tables

Q. Table 1: Key Parameters for Circadian Rhythm Studies

ParameterIn Vitro (INS-1 Cells)In Vivo (Mouse Model)
Concentration 1 nM–10 µM10–30 mg/kg
Duration 0–24 h (time-lapse sampling)ZT 12–14 (single administration)
Primary Output Rev-erbα mRNA (qPCR)Per2::luc bioluminescence
Controls Forskolin (10 µM)Vehicle (5% DMSO in saline)
Adapted from .

Q. Table 2: Neuroprotection Study Design

ModelEndpointKey ConfoundersMitigation Strategy
6-OHDA (PD)TH expression (WB)Surgical variabilitySham-operated controls
MPTP (PD)Dopamine levels (HPLC)Mitochondrial compensationAcute vs. chronic dosing
Adapted from .

Critical Literature Synthesis

  • Mechanistic Insights : Ramelteon’s cAMP-dependent clock gene regulation suggests 4-Acetyl derivatives may exhibit similar pathways, but acetyl group steric effects could alter receptor binding kinetics.
  • Safety Considerations : While Ramelteon shows no cognitive impairment , acetylated metabolites require rigorous toxicology screening (e.g., Ames test for mutagenicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetyl Ramelteon
Reactant of Route 2
4-Acetyl Ramelteon

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.